Product packaging for 5-(2,6-Dimethylphenyl)pyridin-2-ol(Cat. No.:CAS No. 1111106-00-3)

5-(2,6-Dimethylphenyl)pyridin-2-ol

Cat. No.: B1650076
CAS No.: 1111106-00-3
M. Wt: 199.25
InChI Key: GSYUKOCUQQXADF-UHFFFAOYSA-N
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Description

Context of Pyridinols and Pyridinones in Heterocyclic Chemistry

Pyridinols and their tautomers, pyridinones, are foundational scaffolds in heterocyclic chemistry. The 2-pyridone structure is particularly noteworthy and is considered a "privileged scaffold" in drug discovery. nih.gov This is due to its ability to act as a bioisostere for amides, phenols, and other aromatic systems, while also possessing favorable physicochemical properties like metabolic stability and aqueous solubility. nih.gov

The core of 5-(2,6-Dimethylphenyl)pyridin-2-ol is the 2-hydroxypyridine (B17775) motif, which exists in equilibrium with its pyridin-2(1H)-one tautomer. This tautomerism is a critical feature, as the two forms have different hydrogen bonding capabilities and electronic properties, influencing how they interact with biological targets. The 2-pyridone framework is a key component in a wide array of biologically active molecules, demonstrating activities such as antibacterial, antifungal, and anticancer properties. nih.govnih.gov For instance, many 2-pyridone derivatives function as bacterial topoisomerase inhibitors, representing a promising class of synthetic antibacterial agents. nih.gov Their synthesis is often achieved through multicomponent reactions, which allow for the creation of diverse molecular libraries for screening purposes. nih.gov

Significance of Biaryl Moieties, Specifically the 2,6-Dimethylphenyl Group, in Organic Structures

The connection of two aromatic rings, forming a biaryl structure, is a prevalent and vital motif in pharmacologically active compounds and functional materials. The biaryl axis is a central structural element in numerous natural products and has been exploited in the design of drugs for treating a range of conditions. The synthesis of these structures has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most prominent methods for forming the crucial carbon-carbon bond between the two aryl rings. sci-hub.se

The specific biaryl group in this compound is the 2,6-dimethylphenyl moiety. The two methyl groups at the ortho positions of the phenyl ring are of particular importance. They create significant steric hindrance, which restricts the rotation around the single bond connecting the phenyl and pyridine (B92270) rings. This restricted rotation can lock the molecule into a specific three-dimensional conformation, which is often crucial for high-affinity binding to a biological target. This steric control is a common strategy in drug design to enhance potency and selectivity.

Overview of Academic Research Trajectories for this compound and Cognate Scaffolds

While dedicated studies on this compound are not widely published, the research trajectories of closely related compounds, or cognate scaffolds, provide a strong indication of its potential areas of investigation. Research on 5-aryl-2-pyridone derivatives is active and explores a variety of therapeutic applications.

Studies have focused on the synthesis and biological evaluation of:

Anti-inflammatory and Analgesic Agents: A series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized and evaluated for their ability to reduce inflammatory pain. In these studies, modifications of the aryl group at the 5-position were explored to optimize the anti-allodynic effects. nih.gov

Antiviral, Insecticidal, and Fungicidal Agents: Based on the natural product cerbinal, novel 5-aryl-cyclopenta[c]pyridine derivatives have been designed. These studies involve modifying the 5-position aryl group to enhance bioactivity, leading to compounds with potent activity against the tobacco mosaic virus (TMV) and various fungal pathogens. nih.gov

Anticancer Agents: The 2-pyridone scaffold is integral to several FDA-approved kinase inhibitors used in cancer therapy. nih.gov Research into 5-arylthieno[2,3-d]pyrimidines, which can be considered related structures, has led to the discovery of potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology. nih.gov

Antibacterial Agents: Researchers have synthesized new 5-heteroaryl-2-pyridone derivatives and evaluated their antibacterial activity. researchgate.net Similarly, work on 5-aryl-pyrimidines has yielded compounds with significant activity against strains like Neisseria gonorrhoeae and Staphylococcus aureus.

These research avenues underscore the broad biological potential of the 5-aryl-2-pyridone scaffold. The introduction of the specific 2,6-dimethylphenyl group onto this scaffold would be a logical step in structure-activity relationship (SAR) studies, aiming to modulate potency, selectivity, and pharmacokinetic properties through steric and electronic effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B1650076 5-(2,6-Dimethylphenyl)pyridin-2-ol CAS No. 1111106-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,6-dimethylphenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-4-3-5-10(2)13(9)11-6-7-12(15)14-8-11/h3-8H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUKOCUQQXADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280561
Record name 5-(2,6-Dimethylphenyl)-2(1H)-pyridinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111106-00-3
Record name 5-(2,6-Dimethylphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111106-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,6-Dimethylphenyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Transformations of 5 2,6 Dimethylphenyl Pyridin 2 Ol and Its Derivatives

Strategies for the Direct Synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol

The direct synthesis of this compound can be approached through several strategic disconnections. These strategies involve either the pre-functionalization of starting materials followed by cyclization to form the pyridine (B92270) ring or the construction of the pyridine core followed by the introduction of the necessary substituents.

Formation of the Pyridine Core with Strategic Substitution

The construction of the pyridine ring is a foundational step in the synthesis of the target molecule. Various classical and modern methods for pyridine synthesis can be adapted for this purpose. The Hantzsch pyridine synthesis, for example, involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonia equivalent. mdpi.comnih.govbaranlab.org To achieve the desired substitution pattern for this compound, a modified Hantzsch approach could be envisioned, although controlling the regiochemistry of the substituents can be challenging.

More versatile methods often involve the cyclization of acyclic precursors. For instance, the condensation of 1,5-dicarbonyl compounds with an ammonia source is a fundamental approach to forming the pyridine ring. baranlab.org Additionally, transition-metal-catalyzed cycloisomerization reactions of appropriately substituted azadienynes offer a modern route to substituted pyridines. mit.edu

Another strategy involves the use of β-enamine carbonyl compounds which can react with a C1 unit source to assemble the pyridine ring. mdpi.com For the synthesis of the target compound, this would require a β-enamine bearing the 2,6-dimethylphenyl substituent at the appropriate position.

Pyridine Synthesis ApproachKey ReactantsGeneral Applicability
Hantzsch Dihydropyridine Synthesisβ-ketoester, Aldehyde, AmmoniaLeads to symmetrically substituted dihydropyridines, which require subsequent oxidation. nih.govbaranlab.org
Condensation of 1,5-Dicarbonyls1,5-Dicarbonyl compound, Ammonia/Ammonium saltA direct method for forming the pyridine ring. baranlab.org
Cycloaddition ReactionsAzadienes and AlkynesInverse-electron-demand Diels-Alder reactions of heterocyclic azadienes are a powerful method. baranlab.org

Introduction of the 2,6-Dimethylphenyl Moiety via Coupling Reactions

The introduction of the 2,6-dimethylphenyl group onto the pyridine ring is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester and a halide under palladium catalysis, is a widely employed method for forming carbon-carbon bonds between aryl groups. nih.govnih.gov In a potential synthesis of this compound, a 5-halopyridin-2-ol derivative could be coupled with (2,6-dimethylphenyl)boronic acid.

The Negishi cross-coupling, which employs an organozinc reagent, is another powerful tool, particularly for the coupling of heterocyclic organozinc reagents with aryl halides. nih.govorganic-chemistry.org Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents) also represent viable, albeit sometimes less common, alternatives for this transformation. nih.gov The choice of coupling partners and reaction conditions is crucial to avoid side reactions and achieve a good yield.

Coupling ReactionOrganometallic ReagentAryl Halide/PseudohalideCatalyst (Typical)
Suzuki-MiyauraArylboronic acid or esterAryl-X (X = I, Br, Cl, OTf)Pd(0) complexes
NegishiAryl-ZnXAryl-XPd(0) or Ni(0) complexes
HiyamaAryl-SiR3Aryl-XPd(0) complexes with fluoride (B91410) activation

Establishment of the Pyridin-2-ol Functionality

The pyridin-2-ol functionality exists in tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. The establishment of this group can be achieved in several ways. One common method is the hydrolysis of a 2-alkoxypyridine. For example, a 2-methoxypyridine (B126380) derivative can be demethylated using strong acids or other specific reagents to yield the pyridin-2-ol.

Alternatively, the pyridin-2-ol moiety can be installed during the ring formation. For instance, cyclization reactions that utilize starting materials already containing the necessary oxygen functionality can directly lead to the pyridin-2-one tautomer. The oxidation of a pyridine N-oxide followed by rearrangement can also furnish a pyridin-2-ol. organic-chemistry.org Direct oxidation of the pyridine ring at the 2-position is generally difficult but can be achieved under specific conditions.

Synthesis of Pyridine and Pyridinone Derivatives Bearing 2,6-Dimethylphenyl Substituents

The synthetic methodologies described can be extended to create a variety of pyridine and pyridinone derivatives that incorporate the 2,6-dimethylphenyl substituent. These derivatives are often of interest for their potential biological activities or material properties.

Synthesis of Pyrimidine-Tetrazole Hybrid Compounds through Oxidative Cyclization of Chalcones

While not a direct synthesis of the title compound, the synthesis of related nitrogen-containing heterocycles often employs similar starting materials and strategies. The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of chalcones (α,β-unsaturated ketones) with urea, thiourea (B124793), or guanidine. ijper.orgijres.orgajrconline.orgresearchgate.net Chalcones can be prepared via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a substituted benzaldehyde. ijres.org To incorporate a 2,6-dimethylphenyl group, a chalcone (B49325) bearing this substituent would be required. The resulting pyrimidine can then be further functionalized.

For example, a chalcone could be synthesized and subsequently cyclized with thiourea to form a thiopyrimidine. nih.gov These pyrimidine derivatives can serve as precursors for more complex hybrid molecules.

Preparation of Functionalized Pyrimidine Derivatives via Nucleophilic Substitution and Buchwald–Hartwig Reactions

Functionalized pyrimidine derivatives can be prepared using various synthetic transformations. Nucleophilic aromatic substitution (SNAr) is a common method for introducing substituents onto an electron-deficient pyrimidine ring. researchgate.net For instance, a chloropyrimidine can react with various nucleophiles to displace the chloride.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. nih.gov This reaction can be used to introduce amino groups to a pyrimidine core. While the provided context focuses on pyrimidine derivatives, similar palladium-catalyzed C-N cross-coupling reactions are also applicable to pyridine systems for the synthesis of aminopyridine derivatives. researchgate.net

Synthesis of Pyridine-2-Phenolate-6-Arylmethine Ligands for Metal Complexes

The synthesis of pyridine-2-phenolate-6-arylmethine ligands is a key area of research, leading to the formation of metal complexes with applications in catalysis. A notable approach involves the creation of C(sp³)-chelating [O,N,CH(Ar)] ligands. These ligands are synthesized to support Group 4 (Ti and Zr) bis(benzyl) post-metallocene precatalysts. cityu.edu.hkacs.orgcityu.edu.hk The design of these ligands, featuring a four-membered N,C-donor chelate, aims to create more accessible active sites at the metal center. The aryl-substituted C(methine) group provides flexibility to the ligand framework. cityu.edu.hkacs.orgcityu.edu.hk

The synthesis of these complexes has been thoroughly characterized using multinuclear NMR spectroscopy. cityu.edu.hkacs.orgcityu.edu.hk For instance, [¹H,¹⁹F]-COSY and -HOESY experiments have been instrumental in elucidating the environment around fluorine atoms on the aryl substituent. cityu.edu.hkacs.orgcityu.edu.hk X-ray crystallography has confirmed the C1-symmetric nature of two zirconium derivatives and the relatively small tridentate bite angle of the ligand. cityu.edu.hkacs.orgcityu.edu.hk These titanium-based catalysts, when activated with trityl borate, have demonstrated high activities in ethylene (B1197577) polymerization, with performance influenced by the nature of the aryl group (Ar). cityu.edu.hkacs.org For example, a catalyst with Ar = 2-fluorophenyl exhibited high efficiency. cityu.edu.hkacs.org

ComplexMetal CenterLigand TypeKey FeatureApplication
[O,N,CH(Ar)]-TiTitanium (Ti)Pyridine-2-phenolate-6-arylmethineC(sp³)-chelating, four-membered N,C-donor chelateEthylene polymerization catalyst
[O,N,CH(Ar)]-ZrZirconium (Zr)Pyridine-2-phenolate-6-arylmethineC1-symmetric, small tridentate bite angleEthylene polymerization catalyst

Methods for Obtaining Palladium Complexes Featuring 2,6-Dimethylphenyl Aryl Groups

Palladium complexes incorporating the 2,6-dimethylphenyl aryl group are significant in cross-coupling reactions. The synthesis of these complexes often involves the use of sterically demanding phosphine (B1218219) ligands that feature a 2,6-disubstituted phenyl core. researchgate.net For example, phosphine ligands with a 2,6-dibenzhydryl-4-methylphenyl backbone have been synthesized and used to create palladium(II) complexes. researchgate.net These complexes have proven to be effective catalysts for reactions such as the direct C-5 arylation of imidazole (B134444) derivatives under aerobic conditions. researchgate.net

The synthesis of such palladium complexes can be achieved by reacting a suitable phosphine ligand with a palladium precursor like [Pd(COD)Cl₂]. researchgate.net The resulting complexes can exhibit interesting structural features, such as C-H···Pd anagostic interactions and intramolecular π-π stacking. researchgate.net The choice of the phosphine ligand and the reaction conditions are crucial in determining the structure and catalytic activity of the final palladium complex. pitt.edu Common palladium(0) and palladium(II) precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, and PdCl₂(CH₃CN)₂. pitt.edu

Palladium PrecursorCommon LigandsTypical Application
Pd(PPh₃)₄Triphenylphosphine (B44618)Suzuki, Heck, and other cross-coupling reactions
Pd₂(dba)₃DibenzylideneacetoneVarious cross-coupling reactions
Pd(OAc)₂AcetateHeck reaction, C-H activation
[PdCl₂(MeCN)₂]AcetonitrileSynthesis of various palladium complexes mdpi.com

Synthesis Routes for N-(2,6-Dimethylphenyl)pyridinecarboxamides (e.g., 2,6-Picolinoxylidide) as Pharmaceutical Intermediates

N-(2,6-Dimethylphenyl)pyridinecarboxamides, such as 2',6'-Picolinoxylidide, are important intermediates in the synthesis of pharmaceuticals, particularly local anesthetics like Levobupivacaine and Ropivacaine. google.comcoompo.com One synthetic approach involves the reaction of 2-picolinic acid with 2,6-dimethylaniline. google.com This can be achieved using a coupling agent like POCl₃. google.com The resulting 2-picolinic-2',6'-xylidide can then be reduced to the corresponding piperidine (B6355638) derivative. google.com

Another method for preparing N-(2,6-dimethylphenyl)-2-piperidinecarboxamide involves the initial conversion of 2-piperidinecarboxylic acid to its acid chloride, followed by amidation with 2,6-dimethylaniline. google.com This process can achieve high yields. google.com A different approach for the synthesis of 2',6'-pipecoloxylidides utilizes triphenylphosphine (PPh₃) and hexachloroethane (B51795) (C₂Cl₆) as coupling reagents for pipecolic acid hydrochloride and 2,6-dimethylaniline. google.com This method is noted for its simplicity and high yield. google.com

Starting MaterialReagentsProductSignificance
2-Picolinic acid2,6-Dimethylaniline, POCl₃2-Picolinic-2',6'-xylidideIntermediate for local anesthetics google.com
2-Piperidinecarboxylic acidHalogenating agent, 2,6-dimethylaniline1-N-(2,6-Dimethyl phenyl)-2-piperidinecarboxamideHigh yield synthesis google.com
Pipecolic acid hydrochloride2,6-Dimethylaniline, PPh₃, C₂Cl₆2',6'-PipecoloxylidideSimple, high-yield process google.com

Chemical Derivatization and Functional Group Interconversions of the this compound Scaffold

The this compound scaffold possesses functional groups that can be readily transformed, allowing for the synthesis of a diverse range of derivatives. numberanalytics.com Functional group interconversions are fundamental in organic synthesis, enabling the modification of a molecule's properties and reactivity. solubilityofthings.comumn.eduorganic-chemistry.org

The hydroxyl group of the pyridin-2-ol tautomer can undergo various reactions. For instance, it can be oxidized to a carbonyl group or converted to other functional groups. solubilityofthings.comimperial.ac.uk The pyridine ring itself can be subject to electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. The 2,6-dimethylphenyl group, while sterically hindering, can also be functionalized, although this typically requires more forcing conditions.

Common functional group interconversions applicable to this scaffold include:

Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using various oxidizing agents. solubilityofthings.comimperial.ac.uk

Reduction: Carbonyl groups, if introduced, can be reduced back to alcohols. solubilityofthings.com

Substitution: The hydroxyl group can be converted to a leaving group and substituted by a nucleophile.

Cross-coupling reactions: The pyridine or phenyl rings can be functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new carbon-carbon bonds. pitt.eduorganic-chemistry.org

These transformations allow for the systematic modification of the this compound scaffold to generate new compounds with potentially interesting chemical and biological properties. numberanalytics.com

Advanced Structural Characterization and Tautomeric Studies of 5 2,6 Dimethylphenyl Pyridin 2 Ol

Spectroscopic Elucidation Beyond Basic Identification

Modern spectroscopic methods provide a powerful toolkit for probing the nuanced structural features of 5-(2,6-dimethylphenyl)pyridin-2-ol, moving beyond simple confirmation of its chemical identity to a detailed understanding of its stereochemistry, vibrational behavior, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of molecules like this compound. The presence of the bulky 2,6-dimethylphenyl group introduces significant steric hindrance, which can restrict rotation around the C-N and C-C single bonds, potentially leading to the existence of distinct, slowly interconverting conformers or atropisomers.

In related sterically hindered (imino)pyridine systems, 1D and 2D NMR techniques, such as 2D-EXSY (Exchange Spectroscopy), have been successfully employed to identify and characterize rapidly equilibrating isomers in solution. rsc.org For dimethyl-substituted compounds, it's not uncommon for ¹H NMR spectra to reveal multiple sets of signals, indicating the presence of more than one dominant conformer. copernicus.org For instance, the ¹H NMR spectrum of a dimethyl compound showed a 1:1 ratio between two exchanging conformations. copernicus.org Computational methods, such as those at the B3LYP and MP2 levels of theory, can complement experimental NMR data by predicting the relative energies and geometries of various possible conformers, including E/Z isomers and atropisomers. rsc.org The combination of NMR-derived constraints, like Nuclear Overhauser Effect (NOE) data and J-coupling constants, with theoretical calculations allows for the refinement and optimization of the compound's three-dimensional structure in solution. doi.org

A key aspect of the NMR analysis of this compound would be the study of the chemical shifts and coupling constants of the pyridine (B92270) and phenyl ring protons. The spatial proximity of these protons in different conformations would give rise to distinct NOE signals, providing crucial information about the relative orientation of the two ring systems. Furthermore, variable temperature NMR studies can be utilized to probe the dynamics of conformational exchange, allowing for the determination of the energy barriers to rotation around the key single bonds. copernicus.org

Table 1: Representative ¹H NMR Data for a Substituted Pyridine Derivative

ProtonChemical Shift (ppm)MultiplicityJ-coupling (Hz)
H-35.88s-
H-4---
H-5---
CH₃ (pyridyl)2.08s-
CH₂ (cycloalkyl)2.62, 2.48t, t-

Note: This table is illustrative and based on data for a related pyridone structure. msu.ru The actual chemical shifts for this compound would need to be determined experimentally.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis for Molecular Vibrational Modes

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, which are crucial for studying the lactam-lactim tautomerism. The position and shape of these bands can provide insights into the extent of hydrogen bonding in the solid state or in solution. For instance, in the solid state, intermolecular O-H···N hydrogen bonds in related pyridone structures give rise to specific vibrational frequencies. The C=O stretching vibration of the pyridone tautomer would appear as a strong band in the region of 1650-1700 cm⁻¹. Other key vibrational modes would include the C=C and C=N stretching vibrations of the pyridine ring and the aromatic C-H stretching and bending vibrations. physchemres.org

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrational modes. The aromatic ring stretching vibrations, for example, often give rise to strong signals in the Raman spectrum. By comparing the experimental FT-IR and Raman spectra with theoretical predictions from computational methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. This combined experimental and theoretical approach has been successfully applied to other complex heterocyclic molecules. physchemres.org

Table 2: Key IR Absorption Frequencies for a Related Pyridone Derivative

Functional GroupWavenumber (cm⁻¹)
N-H stretch~3400
C-H stretch (aromatic)~3100-3000
C=O stretch~1660
C=C stretch~1600, 1480

Note: This table is illustrative and based on general values for pyridone systems. Specific values for this compound would require experimental measurement.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic pyridine and dimethylphenyl rings. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation between the two ring systems, which is in turn dependent on the dihedral angle between them.

Studies on related pyridine derivatives have shown that the electronic absorption spectra can be complex, with multiple band systems corresponding to different electronic transitions. researchgate.net Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be invaluable in interpreting the experimental UV-Vis spectrum, helping to assign the observed absorption bands to specific electronic transitions between molecular orbitals (e.g., HOMO to LUMO). physchemres.orgchemrxiv.org

Furthermore, the solvent environment can influence the UV-Vis spectrum. Solvatochromic studies, where the spectrum is recorded in a series of solvents with varying polarities, can provide information about the nature of the electronic transitions and the change in dipole moment upon excitation. For instance, a red shift (bathochromic shift) in the absorption wavelength with increasing solvent polarity can indicate a transition to a more polar excited state. physchemres.org

Solid-State Structural Investigations

While spectroscopic methods provide invaluable information about the structure and dynamics of this compound in the solution and gas phases, a definitive understanding of its three-dimensional arrangement and intermolecular interactions in the solid state can only be achieved through X-ray crystallography.

X-ray Crystallography of this compound Analogs and Related Structures

Although the specific crystal structure of this compound may not be publicly available, a wealth of information can be gleaned from the X-ray crystallographic studies of analogous and related compounds. These studies provide a framework for understanding the likely structural features of the target molecule.

For example, the crystal structures of various pyridone derivatives have been extensively investigated. msu.ru These studies reveal that the pyridone ring itself is typically planar. In the case of this compound, the key structural parameter to be determined would be the dihedral angle between the plane of the pyridine ring and the plane of the 2,6-dimethylphenyl ring. This angle will be a consequence of the balance between the steric repulsion of the ortho-methyl groups and the electronic effects that might favor a more planar, conjugated system. In a related N-(2,6-dimethylphenyl) derivative, the dihedral angle between the phenyl ring and an adjacent planar unit was found to be significant, at 72.24(4)°. nih.gov

Crystal structures of related heterocyclic compounds often reveal the formation of hydrogen-bonded dimers or polymeric chains. researchgate.netijirset.com For this compound, it is highly probable that the pyridone tautomer would form centrosymmetric dimers in the solid state, linked by a pair of N-H···O hydrogen bonds.

Table 3: Representative Crystallographic Data for a Related Pyrimidine (B1678525) Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)13.4804(4)
b (Å)8.4765(3)
c (Å)17.5985(5)
β (°)98.451(2)
Z4

Note: This data is for 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one and serves as an example of crystallographic parameters for a related class of compounds. ijirset.com

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The presence of the electron-rich pyridine and dimethylphenyl rings suggests that π-π stacking interactions could be a significant feature of the crystal packing. nih.gov The geometry of these interactions, whether face-to-face or offset, will depend on the interplay of electrostatic and dispersion forces. The methyl groups of the dimethylphenyl substituent can also participate in C-H···π interactions with the aromatic rings of neighboring molecules.

Table 4: Common Intermolecular Interactions in Pyridone-Containing Crystal Structures

Interaction TypeDescription
N-H···O Hydrogen BondA strong, directional interaction forming dimers or chains. researchgate.net
C-H···O Hydrogen BondWeaker interactions that contribute to the overall packing stability. nih.govnih.gov
π-π StackingInteractions between aromatic rings, influencing the layered arrangement of molecules. researchgate.netnih.gov
C-H···π InteractionAn interaction between a C-H bond and the face of an aromatic ring. researchgate.netnih.gov

Tautomerism and Isomerism in this compound Systems

Experimental Probing of Pyridin-2-ol/2-Pyridone Tautomeric Equilibria

The tautomeric relationship between pyridin-2-ol and its corresponding 2-pyridone form is a classic and extensively studied phenomenon in heterocyclic chemistry. wikipedia.orgnih.gov These compounds can exist as two distinct structural isomers that are readily interconvertible through a proton transfer event. In the specific case of this compound, the equilibrium is between the aromatic hydroxypyridine form and the non-aromatic pyridone form, which features a carbonyl group and an N-H bond.

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. wikipedia.orgwuxibiology.com Experimental studies on the parent 2-hydroxypyridine (B17775) system have conclusively demonstrated that non-polar solvents tend to favor the 2-hydroxypyridine tautomer, whereas polar solvents, such as water and alcohols, shift the equilibrium significantly towards the 2-pyridone form. wikipedia.orgnih.gov This shift is attributed to the greater dipole moment of the 2-pyridone tautomer, which is better stabilized by polar solvent molecules. wuxibiology.com In the gas phase, the 2-hydroxypyridine form is generally more stable, albeit by a small energy margin of approximately 3 kJ/mol. nih.gov

Spectroscopic methods, including UV/Vis, infrared (IR), and Nuclear Magnetic Resonance (NMR), are the primary experimental tools for investigating this tautomerism. nih.govsemanticscholar.orgresearchgate.net By analyzing the spectra of the compound in various solvents and comparing them to "fixed" analogs (O-methylated and N-methylated derivatives which cannot tautomerize), the relative populations of the two tautomers can be quantified. semanticscholar.orgresearchgate.net For instance, UV/Vis spectroscopy allows for the determination of the equilibrium constant (KT) in different solvents. semanticscholar.orgresearchgate.net

While direct experimental data for this compound is not broadly published, the principles derived from studies on substituted pyridones can be applied. Substituents on the pyridine ring can influence the electronic properties and thus the position of the tautomeric equilibrium. semanticscholar.org However, the bulky 2,6-dimethylphenyl group at the 5-position is not expected to exert a strong electronic effect that would dramatically alter the fundamental solvent-dependent behavior observed in the parent system. In the solid state, 2-pyridone and its derivatives typically exist in the pyridone form. nih.govrsc.org

Table 1: Solvent Effect on the Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone This interactive table summarizes experimental data for the parent system, illustrating the influence of solvent polarity on the equilibrium.

SolventEquilibrium Constant (KT = [Pyridone]/[Hydroxypyridine])Favored TautomerReference
Gas Phase~0.25 - 0.42-Hydroxypyridine wikipedia.orgwayne.edu
Cyclohexane1.72-Pyridone (slight) nih.govwuxibiology.com
Chloroform6.02-Pyridone wuxibiology.com
Water~9002-Pyridone (strong) nih.gov

Investigation of Atropisomerism in Related Dimethylphenyl Analogs

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single (σ) bond, leading to stereoisomers that can be isolated. acs.org In molecules like this compound, the single bond connecting the phenyl and pyridine rings can be subject to restricted rotation. The presence of the two methyl groups at the ortho positions (2- and 6-) of the phenyl ring creates significant steric hindrance, which can impede free rotation around the C-C bond axis, potentially giving rise to stable atropisomers.

While direct studies on the atropisomerism of this compound are scarce, extensive research has been conducted on structurally related N-aryl-2-pyridones, particularly those with ortho-substituted aryl groups. rsc.orgchemrxiv.orgrsc.org These C-N axially chiral compounds serve as excellent models for understanding the rotational barriers in C-C axial systems like the title compound. The fundamental principles of steric hindrance governing rotational stability are analogous.

Experimental determination of rotational barriers in these systems is often achieved by thermal racemization analysis of enantiomerically enriched samples, monitored by techniques like High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. rsc.org From the rate of racemization at a given temperature, the Gibbs free energy of activation (ΔG‡) for rotation can be calculated. acs.org Computational methods, such as Density Functional Theory (DFT), are also employed to calculate these energy barriers. chemrxiv.orgnih.gov Research has shown that non-covalent interactions, such as hydrogen bonds, can significantly influence the rotational barriers. rsc.orgrsc.org For instance, an intramolecular hydrogen bond in a substrate might lower its rotational barrier, while other interactions like C-H•••π stacking in the product could raise it. rsc.org

Studies on related atropisomeric compounds have classified them based on their rotational half-lives (t1/2) at physiological temperature (37 °C), ranging from rapidly interconverting (Class 1) to configurationally stable (Class 3). acs.orgnih.gov Given the steric clash between the ortho-methyl groups and the pyridone ring, it is highly probable that this compound exhibits atropisomerism with a significant barrier to rotation.

Table 2: Experimentally Determined Rotational Barriers in Related Atropisomeric Pyridones This interactive table presents data from related N-aryl pyridone analogs, providing insight into the energy required to overcome the rotational barrier.

Compound Structure (Analog)Rotational Barrier (ΔG‡)MethodReference
N-(2-hydroxyphenyl)-pyridones75-95 kJ/molThermal Racemization Analysis rsc.org
N-aryl-2-imidazolone~150 kJ/mol (35.8 kcal/mol)DFT Calculation chemrxiv.org
Diastereomeric N-aryl pyridone97.4 kJ/molProton NMR Analysis acs.org

Computational Chemistry and Theoretical Investigations of 5 2,6 Dimethylphenyl Pyridin 2 Ol

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. These methods allow for a detailed analysis of molecular geometry, orbital interactions, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformational Landscapes.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. A key application of DFT is molecular geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-(2,6-Dimethylphenyl)pyridin-2-ol, the geometry would be optimized to determine bond lengths, bond angles, and dihedral angles.

A significant aspect of the conformational landscape of this molecule is the rotational barrier around the C-C single bond connecting the pyridin-2-ol and the 2,6-dimethylphenyl rings. Due to steric hindrance from the two methyl groups on the phenyl ring, free rotation is expected to be restricted. DFT calculations would allow for the mapping of the potential energy surface as a function of the dihedral angle between the two rings, identifying the lowest energy (most stable) conformation and any higher energy conformers. It is anticipated that the most stable conformation would involve a significant twist between the planes of the two aromatic rings to minimize steric clash.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is hypothetical and based on typical values for similar molecular fragments.

Parameter Bond/Angle Predicted Value
Bond Length C-C (inter-ring) ~1.49 Å
Bond Length C=N (pyridine) ~1.34 Å
Bond Length C-O (pyridin-2-ol) ~1.36 Å
Bond Angle C-C-C (inter-ring) ~120°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction.researchgate.netwikipedia.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-2-ol ring, while the LUMO may be distributed over both ring systems.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: This data is hypothetical and serves as an example.

Parameter Value (eV)
HOMO Energy -5.8
LUMO Energy -1.2

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Molecular Stability.wisc.eduresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. wisc.eduresearchgate.net This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability.

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the pyridin-2-ol ring into the π-system of the ring. Furthermore, interactions between the π-orbitals of the two aromatic rings would be quantified, providing insight into the electronic communication between these two fragments. The strength of the intramolecular hydrogen bond between the hydroxyl group and the pyridine (B92270) nitrogen (in the pyridinone tautomer) can also be evaluated through NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these the primary sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, indicating its susceptibility to attack by nucleophiles.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.

Computation of Vibrational Frequencies and Assignments from DFT.

The vibrational modes of a molecule can be calculated using DFT. These calculations provide the frequencies of the vibrational transitions, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the experimental vibrational bands can be made.

For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the C=O and N-H stretching of the pyridinone tautomer, the C=C and C=N stretching vibrations of the pyridine ring, and the C-H stretching and bending modes of the aromatic rings and methyl groups. Comparing the calculated vibrational spectrum with an experimental one would provide strong evidence for the accuracy of the computed molecular structure.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups Note: This data is hypothetical and unscaled.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
O-H Stretch Hydroxyl ~3400-3600
C=O Stretch Pyridinone ~1650-1670
C=N Stretch Pyridine ~1600-1630
C-H Stretch (Aromatic) Phenyl/Pyridine ~3000-3100

Simulation of UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

No published studies were found that performed TD-DFT calculations to simulate the UV-Vis spectrum of this compound. Such a study would typically involve optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies and oscillator strengths to predict the absorption maxima (λmax). mahendrapublications.commolpro.net

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts using methods like GIAO

There are no available reports on the theoretical calculation of ¹H and ¹³C NMR chemical shifts for this compound using the GIAO method or other computational approaches. youtube.comgaussian.com These calculations would provide theoretical chemical shift values to be compared with experimental data for structural validation.

Prediction of Non-Linear Optical (NLO) Properties, including Hyperpolarizability

A search of scientific databases yielded no studies on the non-linear optical properties of this compound. Predicting NLO properties involves calculating the first and second hyperpolarizabilities (β and γ) to assess the material's potential for applications like frequency doubling. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

No literature is available on molecular dynamics simulations of this compound. These simulations would provide valuable information on the molecule's dynamic behavior, including the rotational barrier of the phenyl-pyridine bond, conformational preferences, and interactions with solvent molecules. mdpi.comnih.govnih.govmdpi.com

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 5 2,6 Dimethylphenyl Pyridin 2 Ol Analogs

In Vitro Antimicrobial Efficacy

Analogs of 5-(2,6-Dimethylphenyl)pyridin-2-ol, particularly those incorporating fused heterocyclic systems like thiazole, have demonstrated noteworthy antimicrobial properties.

Antibacterial Spectrum and Potency against Bacterial Strains (e.g., E. coli)

Thiazolo[4,5-b]pyridin-2-one derivatives have shown moderate to potent antibacterial activity. One study reported that a specific derivative displayed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM. In another study, isonicotinic acid hydrazide derivatives with chloro, bromo, or methoxy (B1213986) substitutions were found to be highly active antimicrobial agents, with activities surpassing standard drugs like norfloxacin. researchgate.net Furthermore, certain 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one analogs were identified as the most active in their series against bacterial pathogens. nih.gov

Some pyridine (B92270) derivatives have been synthesized and tested against various bacterial strains. researchgate.net For instance, nicotinic acid benzylidene hydrazide derivatives featuring nitro and dimethoxy substituents were among the most active against strains including E. coli and S. aureus. researchgate.net While these studies highlight the potential of the broader pyridine class, specific MIC data for direct analogs of this compound against E. coli remains an area for further investigation.

Antifungal Spectrum and Potency against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of pyridine analogs is an active area of research. In one study, 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid, a thiazolo[4,5-b]pyridine (B1357651) derivative, exhibited the highest activity against Candida albicans with a MIC of 12.5 μg/mL. elsevierpure.com Similarly, nicotinic acid benzylidene hydrazide derivatives showed notable activity against C. albicans and Aspergillus niger. researchgate.net

Another class of related compounds, tetrahydroimidazo[1,2-a]pyridine derivatives, has also been evaluated for anticandidal activity. nih.gov One analog, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), demonstrated very strong inhibitory activity with MIC values as low as 0.016 mg/mL against various Candida species and showed no in vitro toxicity at concentrations up to 25 microg/mL. nih.gov

In Vitro and Preclinical In Vivo Antitumor and Anticancer Investigations

Analogs of this compound, especially pyridine-ureas, have emerged as a significant class of compounds with potent anticancer properties, demonstrating cytotoxicity against various cancer cell lines and modulating key signaling pathways.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2, Eca109, Huh7, MDA-MB-231)

A novel series of pyridine-urea analogs (compounds 8a-n) were synthesized and evaluated for their in vitro growth inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Several of these compounds exhibited excellent to moderate anti-proliferative effects. nih.gov Notably, after a 48-hour treatment, compound 8e was found to be the most potent, with an IC50 value of 0.22 μM, making it approximately 8.7 times more active than the reference drug Doxorubicin (IC50 = 1.93 μM). nih.gov Compound 8n also showed excellent activity (IC50 = 1.88 μM), comparable to Doxorubicin. nih.gov Upon 72 hours of treatment, the potency of these compounds generally increased, with 8e and 8n displaying IC50 values of 0.11 μM and 0.80 μM, respectively. elsevierpure.com

Selected pyridine-ureas were also tested against the US-NCI 60 human tumor cell line panel. nih.gov Compounds 8b and 8e were the most effective, showing mean growth inhibitions of 43% and 49%, respectively, and demonstrated anti-proliferative activity against all tested cancer cell subpanels. elsevierpure.comnih.gov Other studies have reported on different pyridine derivatives showing cytotoxicity against HCT-116 and HepG2 cell lines. For instance, certain pyrimidine (B1678525) derivatives showed potent activity against HCT-116 cells, with one compound being more active than doxorubicin. ekb.eg Another study on pyrazolo[3,4-d]pyrimidine derivatives reported superior cytotoxic activity against both MCF-7 and HCT-116 cell lines compared to Sorafenib. nih.gov

Cytotoxicity of Pyridine-Urea Analogs against MCF-7 Cell Line

CompoundIC50 (µM) after 48h nih.govIC50 (µM) after 72h elsevierpure.com
8e0.220.11
8n1.880.80
Doxorubicin (Reference)1.93Not Reported
Sorafenib (Reference)4.50Not Reported

Modulation of Key Cancer-Related Pathways and Molecular Targets (e.g., CDK inhibition, VEGFR-2, tubulin polymerization)

The anticancer mechanism of these pyridine analogs involves the modulation of several key molecular targets critical for cancer cell proliferation and survival.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. nih.gov The pyridine-urea analogs 8b and 8e were screened for their inhibitory activity against VEGFR-2. Both compounds were found to inhibit the kinase at micromolar concentrations, with IC50 values of 5.0 ± 1.91 μM and 3.93 ± 0.73 μM, respectively. nih.govnih.gov This activity is significant, although modest compared to the reference drug Sorafenib (IC50 = 0.09 ± 0.01 µM). researchgate.net

VEGFR-2 Inhibitory Activity of Pyridine-Urea Analogs

CompoundVEGFR-2 IC50 (µM) nih.govnih.gov
8b5.0 ± 1.91
8e3.93 ± 0.73
Sorafenib (Reference)0.09 ± 0.01 researchgate.net

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and a validated target for cancer chemotherapy. A series of diarylpyridine derivatives were designed as tubulin polymerization inhibitors. nih.gov One compound, 10t , which contains an indole (B1671886) group, demonstrated broad-spectrum antitumor activity with IC50 values ranging from 0.19–0.33 μM and exhibited potent antitubulin activity comparable to Combretastatin A-4 (CA-4). nih.gov Mechanistic studies confirmed that this compound disrupts the cellular microtubule structure, causes cell cycle arrest at the G2/M phase, and induces apoptosis. nih.gov Another study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines also identified potent tubulin polymerization inhibitors that cause G2/M phase arrest. nih.gov

CDK Inhibition: Cyclin-dependent kinases (CDKs) are crucial for regulating the cell cycle, and their inhibition is a promising strategy for cancer treatment. nih.gov While direct studies on this compound analogs are limited, related heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidine, an adenine (B156593) bioisostere, have shown great potential as CDK inhibitors, particularly against CDK2. nih.gov A study on pyrrolo[2,3-d]pyrimidine derivatives identified a potent compound that inhibited cancer cell proliferation by blocking the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDKs, and induced apoptosis via downregulation of CDK9 downstream targets. nih.gov

Anti-Inflammatory Effects and Mechanistic Elucidation (Preclinical)

The anti-inflammatory potential of pyridine-containing structures has been explored in preclinical models. Studies on various pyrazolidine (B1218672) derivatives, which are structurally related to some pyridine analogs, have shown pronounced anti-inflammatory effects by inhibiting both the exudative and proliferative phases of inflammation. nih.gov In models of acute inflammation, such as the Croton oil ear test in mice, phenyl-pyrazolone derivatives demonstrated significant reduction in edema. nih.gov

Mechanistic studies on other heterocyclic compounds suggest that anti-inflammatory effects can be mediated through the inhibition of cyclooxygenase (COX) enzymes. semanticscholar.org For example, some novel pyrimidine derivatives were found to be potent and selective COX-2 inhibitors. semanticscholar.org Another study on 12-dehydropyxinol derivatives, which share some structural features, found that their anti-inflammatory activity was mediated through the suppression of iNOS, IL-1β, and TNF-α via the MAPK and NF-κB pathways, but not through the glucocorticoid receptor (GR) pathway. mdpi.com However, specific preclinical studies detailing the anti-inflammatory mechanisms of this compound and its direct analogs are not extensively documented in the reviewed literature.

Inhibition of Inflammatory Mediators and Pathway Modulation (e.g., TLR4/NF-κB, Keap1-NRF2-HO-1)

The Keap1-Nrf2 pathway is a primary regulator of cellular defense mechanisms against oxidative and electrophilic stress. nih.gov Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is bound by its repressor protein, Keap1 (Kelch ECH associating protein 1), which facilitates its degradation. nih.gov However, upon exposure to stressors, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. nih.gov In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the regulatory regions of target genes, including heme oxygenase-1 (HO-1), initiating their transcription and providing cytoprotection. nih.govnih.gov

Studies have shown that certain compounds can modulate this pathway. For instance, kahweol (B1673272), a diterpene found in coffee, has been observed to induce the Nrf2/HO-1 pathway by reducing the protein expression of Keap1 in hepatocytes. plos.org This effect of kahweol on Keap1 occurs without altering its mRNA levels, suggesting a post-transcriptional mechanism of action. plos.org The activation of the Nrf2 pathway is a critical component of the cellular response to oxidative stress, and its modulation by external compounds highlights a potential therapeutic avenue for conditions associated with oxidative damage. nih.govplos.org

While the direct effects of this compound on the TLR4/NF-κB pathway are not detailed in the provided search results, the broader class of pyridine derivatives is known for its anti-inflammatory properties. nih.gov The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Natural compounds like mangiferin (B1668620) have been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9) in prostate cancer cells by suppressing the activity of NF-κB. nih.gov This demonstrates the potential for compounds to exert anti-inflammatory effects through the modulation of this key pathway.

Antiviral Activity Studies (In vitro)

The in vitro antiviral activity of various pyridine and pyridin-2-ol analogs has been a subject of significant investigation. For example, a series of 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines, including MDL 20,610, MDL 20,646, and MDL 20,957, have demonstrated potent activity against a broad range of rhinovirus serotypes. nih.gov Specifically, the 6-halogenated analogs, MDL 20,646 (6-Br) and MDL 20,957 (6-Cl), exhibited median plaque 50% inhibitory concentrations (IC50) of 0.006 micrograms/ml. nih.gov The 6-methylsulfonyl analog, MDL 20,610 (6-SO2CH3), also showed significant antirhinovirus activity with an IC50 of 0.03 micrograms/ml. nih.gov Furthermore, MDL 20,610 was found to be active against human, simian, and bovine rotaviruses, with cytopathic effect IC50 values ranging from 0.8 to 1.5 micrograms/ml. nih.gov

In another study, 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) were synthesized and evaluated for their antiviral activity. nih.gov These analogs, with modifications at the 5'-position, showed significant activity against human cytomegalovirus (HCMV) with IC50 values between 0.5 and 14.2 microM. nih.gov However, they displayed limited activity against herpes simplex virus-1 (HSV-1). nih.gov This indicates a degree of selectivity in their antiviral action. The 5'-halogenated derivatives, in particular, were found to be more potent than other 5'-modified analogs. nih.gov

These findings underscore the potential of pyridine-containing scaffolds in the development of novel antiviral agents. The specific substitutions on the pyridine ring and associated structures play a crucial role in determining the potency and spectrum of antiviral activity.

Enzyme Modulation and Receptor Interaction Studies (Preclinical)

Inhibition of Specific Enzymes (e.g., acetylcholinesterase, Met kinase, mitogen-activated protein kinase-interacting kinase, orotate (B1227488) phosphoribosyltransferase, monoamine oxidase B, Bruton's tyrosine kinase, MMP-2, MMP-9, HIV-RT)

The pyridine scaffold is a constituent of numerous enzyme inhibitors. nih.gov Research has explored the potential of pyridine derivatives to inhibit a wide array of enzymes implicated in various diseases.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is linked to conditions like cancer and neurodegenerative diseases. nih.gov MMP-9, in particular, is a significant therapeutic target. nih.govnih.gov While broad-spectrum MMP inhibitors have faced challenges in clinical trials due to side effects, the development of selective inhibitors is a promising area. nih.gov Natural compounds like mangiferin have been shown to inhibit MMP-9 expression in various cancer cell lines. nih.gov For instance, (-)-epigallocatechin-3-gallate (EGCG) has been found to inhibit MMP-9 activity by up-regulating E-cadherin and β-catenin. nih.gov

A highly selective inhibitor of MMP-9, JNJ0966, was identified to allosterically inhibit the activation of the MMP-9 zymogen without affecting the catalytic activity of the active enzyme or other MMPs like MMP-1, MMP-2, MMP-3, and MMP-14. nih.gov This compound, N-{2-[(2-methoxyphenyl)amino]-4′-methyl-4,5′-bi-1,3-thiazol-2′-yl}acetamide, demonstrated efficacy in a mouse model of experimental autoimmune encephalomyelitis. nih.gov

Other Enzymes: The versatility of the pyridine structure allows for its incorporation into inhibitors of various other enzymes. For example, certain pyridine derivatives have been investigated for their potential to inhibit phosphodiesterase-5 (PDE5). mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Analysis

Correlating Substituent Effects on Biological Potency and Selectivity

The biological activity of pyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. nih.govmdpi.com Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the anti-inflammatory and analgesic activities were found to be dependent on the mutual arrangement of the benzothiazine and pyridine fragments. mdpi.com Specifically, for N-pyridylamides where the carbonyl and sulfo groups were on the same side of the benzothiazine bicycle, a direct correlation was observed between the dihedral angle between the two ring systems and the biological activity. mdpi.com

In another study focusing on 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) 5-HT2A receptor agonists, detailed SAR investigations led to the identification of a lead compound with desirable drug-like properties. nih.gov This highlights the importance of systematic structural modifications to achieve the desired pharmacological profile.

The antiproliferative activity of pyridine derivatives against cancer cell lines is also heavily dependent on their substitution patterns. The presence of hydroxyl (-OH), methoxy (-OMe), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance antiproliferative effects, whereas halogen atoms or bulky groups tend to decrease activity. nih.gov

The antiviral activity of 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines also demonstrates clear SAR. The 6-halogenated analogs (with Br or Cl) were found to be more potent against rhinoviruses than the 6-methylsulfonyl analog. nih.gov

Interactive Data Table: Antiviral Activity of Pyridine Analogs

CompoundTarget VirusAssayIC50Reference
MDL 20,610 (6-SO2CH3)RhinovirusPlaque Reduction0.03 µg/mL nih.gov
MDL 20,646 (6-Br)RhinovirusPlaque Reduction0.006 µg/mL nih.gov
MDL 20,957 (6-Cl)RhinovirusPlaque Reduction0.006 µg/mL nih.gov
MDL 20,610RotavirusCytopathic Effect0.8-1.5 µg/mL nih.gov
5'-modified TCRB analogsHCMVPlaque/Yield Reduction0.5-14.2 µM nih.gov

Rationalizing the Influence of the 2,6-Dimethylphenyl Moiety on Pharmacological Profiles

The 2,6-dimethylphenyl substituent at the 5-position of the pyridin-2-ol ring plays a crucial role in defining the pharmacological characteristics of the molecule. This influence can be attributed to a combination of steric and electronic effects that impact the compound's conformation, binding affinity, and selectivity for biological targets.

The presence of two methyl groups in the ortho positions of the phenyl ring introduces significant steric hindrance. This steric bulk forces a non-planar conformation between the phenyl and pyridin-2-ol rings. The resulting dihedral angle is a critical determinant of the molecule's three-dimensional shape and its ability to fit into the binding pocket of a target protein, such as a kinase. Studies on other biphenyl (B1667301) systems have shown that ortho-substituents significantly increase the rotational barrier, locking the molecule into a specific twisted conformation. researchgate.net This restricted rotation can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

The methyl groups themselves are hydrophobic and can engage in favorable van der Waals interactions within a hydrophobic sub-pocket of the target protein. In the context of kinase inhibitors, which often target the ATP-binding site, such hydrophobic interactions are common and contribute significantly to binding potency. wjgnet.com

From an electronic standpoint, the methyl groups are weakly electron-donating. While this electronic effect is less pronounced than the steric influence, it can subtly modulate the electron density of the aromatic system, which may affect pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Structure-activity relationship (SAR) studies on related 5-aryl-pyridin-2-one derivatives have highlighted the importance of the substitution pattern on the aryl ring for biological activity. For instance, in a series of 1,5-disubstituted-pyridin-2(1H)-one derivatives, the nature and position of substituents on a phenyl ring were found to be critical for anti-cancer activity. nih.gov While not a direct analog, the principles from such studies underscore the sensitivity of the pharmacological activity to the substitution on the 5-aryl moiety. The introduction of substituents can dramatically alter the inhibitory potency and selectivity of the compounds.

The table below summarizes the potential influence of the 2,6-dimethylphenyl group based on general principles derived from related compound series.

Structural FeaturePotential Influence on Pharmacological ProfileRationale
Di-ortho-methyl substitution Induces a twisted conformation between the phenyl and pyridin-2-ol rings.Steric hindrance between the methyl groups and the pyridin-2-ol ring prevents coplanarity. researchgate.net
May increase binding affinity.A pre-organized, rigid conformation reduces the entropic penalty of binding.
Methyl groups Provide key hydrophobic interactions.Can fit into hydrophobic pockets of the target protein, such as the ATP binding site of kinases. wjgnet.com
Weakly electron-donating.Can subtly influence pi-pi stacking interactions.

Development of Computational Pharmacophore Models for Target Interaction

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.net A pharmacophore model for this compound and its analogs would typically be developed to understand their interaction with protein kinases, a common target class for this scaffold.

A general pharmacophore model for a Type I kinase inhibitor, which binds to the ATP-binding site in its active conformation, typically includes several key features: wjgnet.com

Hydrogen Bond Acceptors/Donors: The pyridin-2-ol moiety itself can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the nitrogen or oxygen atoms). These are crucial for anchoring the molecule in the hinge region of the kinase, which forms key hydrogen bonds with ATP.

Hydrophobic/Aromatic Features: The 2,6-dimethylphenyl group provides a significant hydrophobic feature. The model would define a specific volume in space where this hydrophobic group should be positioned for optimal interaction. The aromatic nature of both rings can also be defined as a feature for potential pi-pi stacking.

Exclusion Volumes: These are regions in space that would be occupied by the receptor and thus should not be occupied by the ligand. The development of an accurate exclusion volume map is critical for refining the pharmacophore model and improving its predictive power in virtual screening.

The process of developing a pharmacophore model can be either ligand-based or structure-based.

Ligand-based modeling would involve aligning a set of active analogs of this compound and extracting the common chemical features that are essential for their biological activity.

Structure-based modeling would utilize the three-dimensional structure of the target kinase, if available, to define the key interaction points within the binding site. A pharmacophore model would then be generated to match these interaction points. nih.gov

The pharmacophore model shown below is a hypothetical representation for a kinase inhibitor based on the this compound scaffold, illustrating the key features that would be considered.

Pharmacophore FeatureCorresponding Chemical Moiety in this compound
Hydrogen Bond DonorPyridin-2-ol -OH group
Hydrogen Bond AcceptorPyridin-2-ol N or O atom
Aromatic/Hydrophobic Region2,6-Dimethylphenyl group
Aromatic RegionPyridin-2-ol ring

Once validated, such a pharmacophore model can be used for several applications, including:

Virtual Screening: Searching large chemical databases to identify novel compounds with different core structures but the same essential pharmacophoric features.

Lead Optimization: Guiding the chemical modification of the this compound scaffold to enhance potency and selectivity.

Predicting Potential Off-Target Effects: By screening the pharmacophore against models of other kinases or proteins.

Medicinal Chemistry Implications and Design Strategies for 5 2,6 Dimethylphenyl Pyridin 2 Ol Derivatives Preclinical Development Focus

Role of Pyridin-2-ol as a Privileged Scaffold in Lead Generation and Drug Discovery

The pyridin-2-ol, or 2-pyridone, ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile framework for interacting with a multitude of biological targets, leading to compounds with diverse pharmacological activities. nih.govrsc.org The value of this scaffold lies in its unique combination of physicochemical properties. It contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for critical interactions within the binding sites of proteins like enzymes and receptors. nih.gov

The pyridine (B92270) nucleus is a fundamental component in over 7,000 existing drug molecules and is present in numerous FDA-approved pharmaceuticals, underscoring its importance. nih.gov Several studies have shown that incorporating a pyridine or pyridinone moiety can enhance a molecule's biochemical potency, improve metabolic stability, and favorably modulate pharmacokinetic profiles. nih.gov The structural rigidity and planarity of the ring system also provide a solid anchor for orienting other substituents in three-dimensional space to optimize target binding.

The utility of the pyridinone scaffold is evident in its application across various therapeutic areas. For instance, derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and as inhibitors of bromodomain-containing protein 9 (BRD9), a target in acute myeloid leukemia. nih.gov This broad applicability makes the pyridin-2-ol scaffold a highly attractive starting point for lead generation in drug discovery campaigns.

Table 1: Examples of Marketed Drugs Featuring a Pyridine or Pyridinone Scaffold
Drug NameTherapeutic ClassScaffold Feature
AmrinoneVasodilator (Inodilator)Bipyridine
MilrinoneVasodilator (Inodilator)Bipyridine
PiroxicamNon-steroidal anti-inflammatory drug (NSAID)Pyridinyl-thiazine carboxamide
EtoricoxibCOX-2 InhibitorBipyridine

Bioisosteric Replacements and Scaffold Hopping Approaches utilizing the Pyridinone Moiety

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds by modifying their core structures to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. domainex.co.uk The pyridinone moiety is frequently involved in these approaches due to its versatile chemical nature. nih.gov

Scaffold hopping involves replacing a central molecular core with a functionally equivalent but structurally distinct scaffold. This can lead to novel intellectual property and significantly improved drug-like properties. For example, in the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), researchers replaced a phenyl ring in a known ligand with a pyridinone ring. nih.gov This "hop" was designed to introduce a hydrogen bond acceptor, which successfully improved both the compound's potency and its solubility. nih.gov Similarly, potent HIV-1 NNRTIs were discovered by replacing a benzo[d]oxazole moiety with a pyridin-2(1H)-one scaffold, maintaining the necessary pharmacophore while altering the core structure. nih.gov

Bioisosteric replacement refers to the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com This strategy can be used to fine-tune a compound's characteristics. For instance, replacing a pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve solubility and metabolic stability in human liver microsomes. chemrxiv.org In another example, 2-difluoromethylpyridine was successfully used as a bioisostere for pyridine-N-oxide, enhancing the activity of quorum sensing inhibitors. rsc.org These examples highlight how modifying or replacing the pyridinone core can be a fruitful strategy for overcoming preclinical development hurdles.

Table 2: Examples of Bioisosteric Replacements for Pyridine/Pyridinone Moieties
Original MoietyBioisosteric ReplacementObserved ImprovementReference
Phenyl RingPyridinone RingIncreased hydrogen bond acceptor capacity, improved potency and solubility. nih.gov nih.gov
Pyridine Ring3-Azabicyclo[3.1.1]heptaneIncreased water solubility and metabolic stability. chemrxiv.org chemrxiv.org
Pyridine-N-oxide2-DifluoromethylpyridineEnhanced biological activity in quorum sensing inhibition. rsc.org rsc.org
BenzophenoneAryl difluoromethyl bicyclopentane (ADB)Improved pharmacokinetic properties. domainex.co.uk domainex.co.uk

Lead Optimization Strategies Leveraging Structural Insights (e.g., atropisomer separation and profiling)

Lead optimization is a critical phase where a promising hit compound is refined to produce a preclinical candidate. For derivatives of 5-(2,6-dimethylphenyl)pyridin-2-ol, a key structural insight to leverage is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In this specific compound, the covalent bond between the pyridin-2-ol ring and the 2,6-dimethylphenyl ring is subject to restricted rotation due to the steric hindrance caused by the two methyl groups at the ortho positions of the phenyl ring.

This restricted rotation can lead to the existence of two stable, non-superimposable, mirror-image conformers (enantiomers). It is well-established in medicinal chemistry that different atropisomers of a chiral molecule can exhibit vastly different pharmacological activities, potencies, and pharmacokinetic profiles. One isomer may be highly active while the other is inactive or even toxic. Therefore, a crucial lead optimization strategy is the separation and individual profiling of these atropisomers. nih.gov

The synthesis of axially chiral compounds, including those with five-membered rings, has been achieved using enantioselective C-H functionalization with chiral catalysts. nih.gov Once separated, each atropisomer of a this compound derivative must be independently evaluated for:

Target Binding and Potency: To determine which isomer is responsible for the desired biological activity.

Pharmacokinetics: To assess differences in absorption, distribution, metabolism, and excretion.

Off-Target Activity: To ensure that one isomer does not have undesirable side effects.

Failure to separate and characterize atropisomers can lead to inconsistent preclinical data and potential development challenges. Leveraging this structural feature by resolving the isomers early in the optimization process is essential for developing a safe and effective drug candidate. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies for Novel Analogues with Enhanced Preclinical Profiles

The development of novel analogues of this compound with improved preclinical characteristics heavily relies on computational drug design methodologies, which are broadly categorized as ligand-based and structure-based. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules (ligands) that are known to bind to the target. nih.gov

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to be active (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). researchgate.net By analyzing a series of active pyridinone derivatives, a pharmacophore model can be generated and used to screen virtual libraries for new compounds that fit the model, or to guide the design of new analogues with a higher probability of being active. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of novel, unsynthesized analogues, helping to prioritize which compounds to synthesize and test. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov

Molecular Docking: This technique computationally simulates the binding of a ligand to the active site of a target protein. nih.gov For pyridinone derivatives, docking studies can predict the binding orientation and affinity, revealing key interactions such as hydrogen bonds formed by the pyridinone N-H and C=O groups and π-stacking from the aromatic rings. nih.govnih.gov This information provides a rational basis for modifying the scaffold to enhance these interactions and improve potency. For example, docking was used to guide the design of pyridinone inhibitors of BRD9 by identifying crucial interactions with specific amino acid residues. nih.gov

By integrating these computational approaches, medicinal chemists can rationally design novel analogues of this compound with enhanced potency, selectivity, and improved ADME properties, accelerating the progression of promising compounds through the preclinical pipeline. mdpi.com

Table 3: Comparison of Drug Design Methodologies
MethodologyPrimary RequirementKey TechniquesApplication
Ligand-Based Drug Design (LBDD)A set of known active/inactive ligands. nih.govPharmacophore Modeling, QSAR. nih.govnih.govUsed when target 3D structure is unknown to identify key features for activity. nih.gov
Structure-Based Drug Design (SBDD)3D structure of the biological target. nih.govMolecular Docking, De Novo Design. nih.govnih.govUsed to design ligands that are complementary to the target's binding site. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Findings on the Synthesis, Structural Attributes, and Preclinical Biological Potential of 5-(2,6-Dimethylphenyl)pyridin-2-ol and Related Compounds.

The chemical scaffold represented by this compound is a member of the pyridinone class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry. researchgate.net Research into these compounds has yielded significant insights into their synthesis, structure, and biological applications.

Synthesis: The construction of the pyridinone ring, the core of these molecules, is typically achieved through two primary synthetic strategies. bohrium.com The first involves the cyclization of acyclic precursors through condensation reactions. bohrium.comfrontiersin.org A second major route is the chemical modification of a pre-existing pyridine (B92270) ring or a related six-membered heterocycle, often through oxidation to a pyridine N-oxide followed by rearrangement or substitution. organic-chemistry.orgbaranlab.org These established synthetic protocols allow for the manipulation and derivatization of the pyridinone core, enabling the creation of diverse chemical libraries for biological screening. nih.gov

Structural Attributes: The pyridinone scaffold possesses several key structural features that contribute to its utility in drug design. A critical aspect is the tautomerism between the pyridin-2-ol (lactim) form and the pyridin-2(1H)-one (lactam) form. wikipedia.org Under physiological conditions, the pyridinone (lactam) form is generally favored due to its thermodynamic stability. nih.govstackexchange.com This scaffold can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), allowing it to form crucial interactions with biological targets like enzyme active sites. researchgate.netfrontiersin.orgnih.gov Furthermore, the pyridinone ring is often used as a bioisostere for other chemical groups such as phenyl rings, amides, or other heterocycles to modulate properties like solubility, polarity, and metabolic stability. researchgate.netbohrium.com The small size of the pyridinone ring, combined with its five positions available for substitution, provides a versatile template for chemical modification. frontiersin.orgnih.gov

Preclinical Biological Potential: Pyridinone-containing compounds, including those related to the this compound scaffold, have demonstrated a broad spectrum of preclinical biological activities. nih.gov Their ability to target a variety of enzymes and receptors has led to their investigation in numerous therapeutic areas. bohrium.comnih.gov A significant area of research is in oncology, where pyridinone derivatives have been developed as inhibitors of protein kinases, histone deacetylases (HDACs), and isocitrate dehydrogenase (IDH). bohrium.comfrontiersin.org For instance, the pyridinone moiety has been shown to form favorable hydrogen bond interactions in the active site of mutant IDH1, highlighting its importance for inhibitory activity. nih.gov Beyond cancer, these compounds have shown potential as antiviral (including anti-HIV), antimicrobial, and anti-inflammatory agents. nih.govacs.orgnih.gov

Table 1: Summary of Key Findings

Feature Description Reference
Synthesis Primarily via cyclization of acyclic precursors or modification of existing pyridine rings. frontiersin.org, bohrium.com, organic-chemistry.org
Core Structure A six-membered heterocyclic ring containing nitrogen and oxygen. frontiersin.org
Tautomerism Exists in equilibrium between pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms, with the lactam form favored physiologically. nih.gov, wikipedia.org
Key Interactions Capable of acting as both a hydrogen bond donor and acceptor. nih.gov, researchgate.net
Bioisosterism Serves as a bioisostere for phenyl, amide, and other heterocyclic groups to improve physicochemical properties. researchgate.net, bohrium.com
Preclinical Activity Investigated for antitumor, antiviral, anti-inflammatory, and antimicrobial properties. nih.gov
Mechanism of Action Often involves the inhibition of key enzymes such as protein kinases and metabolic enzymes like IDH1. frontiersin.org, nih.gov, bohrium.com

Emerging Research Directions and Unresolved Questions in Pyridinol/Pyridinone Chemistry.

The field of pyridinol/pyridinone chemistry continues to evolve, driven by the need for novel therapeutics with improved efficacy and specificity. Several emerging research directions are poised to expand the utility of this scaffold. One key area is the development of more sophisticated and efficient synthetic methodologies to access structurally complex and diverse pyridinone derivatives. organic-chemistry.orgbaranlab.org This includes stereoselective syntheses and the use of modern catalytic systems to functionalize the pyridinone core with greater precision.

A major focus of current and future research is the application of pyridinone scaffolds in targeting novel and challenging biological targets that have been implicated in various diseases. frontiersin.orgnih.gov The successful design of pyridinone-based inhibitors for mutant IDH1 in cancer serves as a template for applying this scaffold to other enzyme targets. nih.gov There is also growing interest in exploring pyridinone derivatives as probes for chemical biology and as ligands for positron emission tomography (PET) imaging, which could aid in diagnostics and understanding disease progression. nih.gov

Despite significant progress, several unresolved questions remain. A fundamental challenge is the precise prediction and control of the tautomeric equilibrium in different microenvironments, such as the active site of an enzyme, as this can profoundly impact binding affinity and biological activity. Further investigation is needed to fully understand the structure-activity relationships (SAR) that govern the diverse biological effects of pyridinone derivatives. nih.gov Optimizing the pharmacokinetic properties, particularly metabolic stability and cellular permeability, of pyridinone-containing compounds remains a critical hurdle in their development as therapeutic agents. researchgate.netnih.gov Addressing these questions will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, structural biology, and pharmacology.

Broader Impact of the this compound Scaffold in Chemical Biology.

The this compound scaffold, and the broader class of substituted pyridinones, has a significant impact on the field of chemical biology, primarily by serving as a versatile building block for the design of biologically active molecules. nih.gov Its status as a "privileged scaffold" means that this structural motif is capable of binding to multiple, unrelated biological targets, making it a valuable starting point for drug discovery campaigns. researchgate.net

In chemical biology, this scaffold is instrumental in several key areas. It is widely used in fragment-based drug design, where the pyridinone core serves as an anchor fragment that can be elaborated upon to achieve high-affinity and selective ligands. nih.gov The ability of the pyridinone N-H and carbonyl groups to mimic the hydrogen bonding pattern of a peptide bond makes it a valuable nonpeptidic mimic in the design of protease and kinase inhibitors. researchgate.net Specifically, it is a well-established kinase hinge-binding motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a common strategy for designing kinase inhibitors. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,6-dimethylphenyl)pyridin-2-ol, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of pyridine derivatives like this compound typically involves coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and arylboronic acids. To optimize yields:

  • Use Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to minimize oxidation.
  • Adjust solvent polarity (e.g., toluene/water mixtures) to enhance solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC, referencing protocols for fluorinated pyridine derivatives .
    • Key Data : Reaction yields for analogous compounds range from 60–85% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and dimethylphenyl group. Aromatic protons typically appear at δ 6.5–8.5 ppm.
  • LC-MS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%).
  • FT-IR : Detect hydroxyl (≈3200 cm⁻¹) and C=N (≈1600 cm⁻¹) stretching frequencies .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Store in airtight containers under nitrogen at –20°C to prevent oxidation of the hydroxyl group.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC. For pyridine derivatives, hydrolytic degradation is common in acidic/basic conditions .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution, focusing on the pyridin-2-ol moiety’s nucleophilic sites.
  • Use molecular docking to simulate interactions with enzymatic targets (e.g., kinases), leveraging software like AutoDock Vina .
    • Key Insight : Electron-withdrawing substituents on the phenyl ring may reduce catalytic activity in metal complexes .

Q. How can structural modifications enhance the compound’s bioactivity in drug discovery?

  • Methodological Answer :

  • Introduce electron-donating groups (e.g., –OCH₃) to the phenyl ring to improve binding affinity to hydrophobic enzyme pockets.
  • Conduct SAR studies by synthesizing analogs with varying substituents and testing in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .
    • Data Contradiction : Fluorinated analogs may exhibit higher metabolic stability but lower solubility—balance via logP optimization .

Q. What analytical challenges arise in detecting trace impurities during synthesis?

  • Methodological Answer :

  • Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A buffer of 15.4 g ammonium acetate (pH 6.5) improves peak resolution for polar intermediates .
  • Quantify impurities (<0.1%) via LC-MS/MS, referencing pharmacopeial guidelines for pyridine derivatives .

Q. How does the compound interact with indoor surfaces in environmental chemistry studies?

  • Methodological Answer :

  • Apply microspectroscopic imaging (e.g., ToF-SIMS) to analyze adsorption on silica or cellulose surfaces.
  • Measure desorption rates under varying humidity (30–70% RH) to model indoor air quality impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.